![molecular formula C19H15ClN2OS B5143234 N-(5-chloro-2-pyridinyl)-2-phenyl-2-(phenylthio)acetamide CAS No. 6102-00-7](/img/structure/B5143234.png)
N-(5-chloro-2-pyridinyl)-2-phenyl-2-(phenylthio)acetamide
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Overview
Description
N-(5-chloro-2-pyridinyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CP-544326 is a small molecule that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. In
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . Specifically, it has been employed in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . These compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of N-(Pyridin-2-yl)-Benzamides
The compound has been used in the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene . The reaction performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene produced N-(4-methylpyridin-2-yl)benzamide with 78% yield .
Use in Metal-Organic Frameworks
The compound has been used in the synthesis of bimetallic metal–organic framework materials . These materials have shown good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
Preparation of 2,2-Bipyridines
The compound has been used in the preparation of 2,2-bipyridines . These are useful chelating ligand scaffolds for transition metals .
Mechanism of Action
Target of Action
The primary target of N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting .
Mode of Action
N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa, preventing thrombin generation without having a direct effect on platelet aggregation .
Biochemical Pathways
The compound’s action affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Pharmacokinetics
The compound has a long half-life among the class of direct oral anticoagulants (DOACs), with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours .
Result of Action
The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide results in a decrease in thrombin generation . This leads to a reduction in blood clot formation, thereby preventing conditions such as deep vein thrombosis or pulmonary embolism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and effectiveness can be affected by factors such as the patient’s diet, other medications they may be taking, and their overall health status . .
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-15-11-12-17(21-13-15)22-19(23)18(14-7-3-1-4-8-14)24-16-9-5-2-6-10-16/h1-13,18H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWCRXFXAAFNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=C(C=C2)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387291 |
Source
|
Record name | N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
CAS RN |
6102-00-7 |
Source
|
Record name | N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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